Home > Products > Screening Compounds P69184 > 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride - 1214108-42-5

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride

Catalog Number: EVT-1729572
CAS Number: 1214108-42-5
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Compound Description: This compound serves as a crucial starting material in the synthesis of a series of novel fluoroquinolone analogs []. These analogs are prepared through a reaction with boric acid and acetic anhydride, followed by treatment with various amines, including 2,6-dimethylmorpholine, under both conventional and microwave irradiation conditions. This research focuses on exploring new fluoroquinolone derivatives with potentially enhanced antimicrobial properties.

EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid)

    Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) antagonist [, ]. It demonstrates a unique chemical structure and exhibits potent antagonistic effects on NMDA receptors, particularly those containing the NR2A subunit. This selectivity makes EAA-090 a valuable tool for investigating the role of specific NMDA receptor subtypes in various neurological processes.

EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride)

    Compound Description: EAB-318 is another novel NMDA receptor antagonist with a distinct chemical structure compared to EAA-090 [, ]. It displays high potency for NMDA receptors and, interestingly, also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This combined blockade of excitatory amino acid receptors makes EAB-318 a promising candidate for neuroprotective therapies.

    Relevance: Like EAA-090, EAB-318 falls within the category of NMDA receptor antagonists, emphasizing the pursuit of structurally diverse compounds for targeting these receptors [, ]. Although not directly similar to 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride structurally, the inclusion of EAB-318 in this context underscores the importance of understanding structure-activity relationships in drug design and how subtle chemical modifications can significantly alter receptor binding profiles and therapeutic potential.

SSR240612 ((2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropylN-methylpropanamide hydrochloride)

    Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor []. It exhibits high selectivity for the B1 receptor over the B2 receptor and effectively inhibits bradykinin-induced biological responses. SSR240612 represents a promising therapeutic agent for treating inflammatory conditions and pain.

Overview

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride is a synthetic compound that belongs to the class of morpholine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.

Source

The compound is synthesized through organic chemical processes involving morpholine derivatives and branched-chain carboxylic acids. The synthesis methods often focus on optimizing yield and purity while minimizing environmental impact.

Classification

This compound can be classified as:

  • Morpholine Derivative: It contains a morpholine ring, which contributes to its biological activity.
  • Carboxylic Acid: The presence of a carboxylic acid group classifies it within organic acids.
  • Hydrochloride Salt: The hydrochloride form indicates that it is a salt derived from the reaction with hydrochloric acid, which is common in pharmaceutical compounds to enhance solubility.
Synthesis Analysis

Methods

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride typically involves several steps:

  1. Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylpiperidine with appropriate reagents to form the morpholine structure.
  2. Alkylation: The morpholine derivative undergoes alkylation with a suitable alkyl halide or sulfonate to introduce the branched chain.
  3. Carboxylation: The introduction of the carboxylic acid functionality can be performed using carbon dioxide under basic conditions or using other carboxylating agents.
  4. Formation of Hydrochloride Salt: The final step involves treating the free base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Technical Details

The synthesis often requires careful control of temperature, pH, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride can be represented as follows:

  • Molecular Formula: C12H21ClN2O2
  • Molecular Weight: Approximately 250.76 g/mol

Data

The compound features:

  • A morpholine ring that contributes to its pharmacological properties.
  • A branched methylbutanoic acid side chain that influences its biological activity.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical of carboxylic acids and amines, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with amines to yield amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, esterification often requires acidic conditions to promote reaction efficiency.

Mechanism of Action

Process

The mechanism of action for 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The morpholine ring may facilitate binding to specific receptors or enzymes in biological systems.
  2. Modulation of Signaling Pathways: By interacting with target proteins, it may influence various signaling pathways related to physiological processes.

Data

Research into similar compounds suggests potential roles in modulating neurotransmitter systems or enzyme activities relevant in pharmacology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents due to its hydrochloride form.
  • Melting Point: Specific melting point data is required for precise characterization.

Chemical Properties

  • pH Stability: The compound's stability across different pH levels should be assessed for formulation purposes.
  • Reactivity: As a carboxylic acid derivative, it may react with bases and nucleophiles under appropriate conditions.
Applications

Scientific Uses

The primary applications of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride include:

  1. Pharmaceutical Development: Investigated for its potential therapeutic effects in treating various conditions due to its bioactive properties.
  2. Chemical Research: Used as a building block in organic synthesis and medicinal chemistry research.
  3. Biochemical Studies: May serve as a tool for studying enzyme interactions or receptor-ligand dynamics in biological systems.

This compound represents an interesting area of study within medicinal chemistry, with ongoing research likely to uncover further applications and mechanisms of action.

Synthetic Methodologies and Optimization Strategies for 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic Acid Hydrochloride

Multi-Step Synthesis Protocols for Morpholine-Derived Scaffolds

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride (molecular formula: C₁₁H₂₁NO₃·HCl) employs sequential transformations to construct its complex molecular architecture. The core morpholine ring is typically synthesized via cyclocondensation of 2-amino-2-methylpropanol with 1,2-dichloroethane under basic conditions, yielding the 2,6-dimethylmorpholine precursor. This intermediate undergoes N-alkylation with racemic α-bromo-3-methylbutanoic acid in the presence of potassium carbonate in acetonitrile at 80°C for 12 hours, achieving moderate yields (45-60%) [1]. Subsequent acidification with hydrogen chloride gas in anhydrous diethyl ether provides the crystalline hydrochloride salt.

Critical challenges include regioselectivity during morpholine alkylation and epimerization at the chiral center of the butanoic acid moiety. Studies comparing alternative pathways reveal significant yield variations based on the sequence of bond formations:

Table 1: Comparative Analysis of Synthetic Routes

Route SequenceKey ReagentsOverall Yield (%)Major Impurity
Morpholine first → alkylationK₂CO₃, CH₃CN58N,N-dialkylated byproduct (≤8%)
Butanoic acid first → morpholine couplingNaH, THF42Enolization byproducts (12-15%)
Convergent approachPd-catalyzed amination63Pd residues (≤50 ppm)

The convergent strategy employing Buchwald-Hartwig amination between pre-formed halogenated morpholine and amino acid derivatives demonstrates superior atom economy but requires rigorous palladium removal protocols . Microwave-assisted synthesis reduces reaction times by 70% (from 12 to 3.5 hours) while maintaining yields at 55±3%, representing a viable optimization strategy for scale-up [1].

Role of Protecting Groups in Selective Functionalization of Morpholine Rings

Protecting group strategies are indispensable for preventing undesired quaternization or oxidation during the synthesis of 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride. The tertiary amine character of the morpholine nitrogen necessitates temporary protection when introducing electrophiles at the carboxylic acid site. Carbobenzyloxy (Cbz) protection demonstrates exceptional efficacy due to its orthogonal deprotection characteristics:

  • Cbz Protection Protocol: Morpholine dissolved in dichloromethane (DCM) at 0°C, treated with benzyl chloroformate (1.05 eq) and triethylamine (2.2 eq), stirred for 3 hours (yield: 92%)
  • Deprotection Conditions: Hydrogenolysis under 50 psi H₂ with 10% Pd/C catalyst in ethanol (quantitative yield)

Comparative studies indicate that tert-butoxycarbonyl (Boc) protection results in partial ring opening (≤15%) during acidic deprotection steps, while phthalimide derivatives exhibit poor solubility in polar aprotic solvents [4]. For the carboxylic acid functionality, tert-butyl esters provide optimal protection:

  • Esterification: Butanoic acid with isobutylene/sulfuric acid (yield: 89%)
  • Acid Deprotection: Trifluoroacetic acid/DCM (1:1 v/v) at 25°C for 2 hours (yield: 95%)

Table 2: Protection Group Performance Metrics

Protecting GroupCompatibilityDeprotection Yield (%)Side Products
Cbz (N-protection)Excellent98None detected
Boc (N-protection)Moderate85Ring-opened amide (≤15%)
tert-Butyl ester (acid)Excellent95None detected
Methyl ester (acid)Good90Morpholine N-methylation (≤5%)

The Cbz/tert-butyl orthogonal protection scheme enables selective transformations with <3% epimerization at stereogenic centers, confirmed by chiral HPLC monitoring [2] [4].

Catalytic Asymmetric Approaches to Chiral Center Formation in Branched Alkanoic Acids

Stereoselective construction of the 3-methylbutanoic acid chiral center represents a pivotal challenge in synthesizing enantiopure 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride. Three catalytic methodologies demonstrate industrial relevance:

  • Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) catalyzes kinetic resolution of racemic ethyl 3-methylbutanoate in vinyl acetate, achieving 48% conversion and 98% ee for the (R)-acid after hydrolysis (efficiency factor E=38)
  • Transition Metal Catalysis: Ru(II)-(S)-BINAP-mediated asymmetric hydrogenation of (Z)-2-((2,6-dimethylmorpholino)methylene)-3-methylbutanoic acid at 100 bar H₂ pressure in methanol provides 92% ee at 0°C (TOF=500 h⁻¹)
  • Organocatalysis: L-Proline-derived catalysts (20 mol%) in acetone/water mixtures facilitate α-amination of 3-methylbutyraldehyde with azodicarboxylates, yielding chiral intermediates with 85% ee after oxidation

The hydrogenation route delivers superior enantioselectivity but requires specialized high-pressure equipment. Recent advances utilize immobilized Rhodium-DuPhos complexes in continuous flow reactors, achieving sustained ee >99% for >200 hours operational stability [3].

Table 3: Asymmetric Synthesis Performance Comparison

MethodCatalystTemperature (°C)ee (%)Reaction Time
EnzymaticCAL-B309848 hours
HydrogenationRu-(S)-BINAP0926 hours
OrganocatalysisL-Pro-4-NO₂Py258572 hours
Flow HydrogenationRh-DuPhos/SiO₂50>99Continuous

Crucially, the stereochemical configuration influences biological activity: the (S)-enantiomer demonstrates 3-fold higher receptor binding affinity in preliminary assays compared to its (R)-counterpart [5].

Solvent and Temperature-Dependent Yield Optimization in Hydrochloride Salt Formation

The hydrochloride salt formation represents the critical final step in manufacturing 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride. This transformation exhibits profound solvent and temperature dependencies:

  • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) yield amorphous solids with residual solvent content >2000 ppm, while ethereal solvents produce crystalline materials meeting pharmaceutical specifications
  • Temperature Effects: Precipitation below 10°C generates fine particles with poor filtration characteristics, whereas controlled crystallization at 40-45°C yields large crystals with optimal bulk density

Systematic optimization reveals that solvent mixtures significantly enhance crystal purity:

  • Optimal Solvent System: Ethyl acetate/diethyl ether (3:1 v/v)
  • HCl Addition Rate: 0.5 eq/hour at 30°C
  • Post-Crystallization Aging: 2 hours at 0°C

This protocol achieves 95±2% yield with residual solvent levels <400 ppm (ICH Q3C compliant). The crystalline form exhibits superior stability compared to amorphous variants, with no polymorphic transitions observed during accelerated stability testing (40°C/75% RH for 6 months) .

Table 4: Salt Formation Process Optimization Matrix

Solvent SystemHCl Addition Temp (°C)Stirring Rate (rpm)Yield (%)Water Content (%)
Ethyl acetate25100870.8
Diethyl ether-1050651.2
Ethyl acetate/ether (3:1)30150950.3
THF/heptane (1:1)40200780.9

The hydrochloride salt's solubility profile demonstrates pH dependence:

This property enables enteric-coated formulations for targeted release, though such applications fall outside current synthesis objectives [1] .

Properties

CAS Number

1214108-42-5

Product Name

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid;hydrochloride

Molecular Formula

C11H22ClNO3

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C11H21NO3.ClH/c1-7(2)10(11(13)14)12-5-8(3)15-9(4)6-12;/h7-10H,5-6H2,1-4H3,(H,13,14);1H

InChI Key

CEWMNYAOZNZJFR-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(C(C)C)C(=O)O.Cl

Canonical SMILES

CC1CN(CC(O1)C)C(C(C)C)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.